

# 2-Bromo-6-fluoro-3-nitrobenzoic acid molecular structure

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoro-3-nitrobenzoic acid

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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of **2-Bromo-6-fluoro-3-nitrobenzoic Acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

## Abstract

**2-Bromo-6-fluoro-3-nitrobenzoic acid** (CAS No. 1036388-81-4) is a polyfunctionalized aromatic molecule of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its strategic arrangement of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on a benzene scaffold makes it a highly versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, predictive spectroscopic signature, a logical synthetic pathway, and its inherent reactivity, with a focus on its application as a key intermediate in the development of targeted therapeutics.

## Molecular Structure and Physicochemical Properties

The defining feature of **2-Bromo-6-fluoro-3-nitrobenzoic acid** is the ortho-, meta-, and para-positioning of its functional groups relative to each other, which dictates its unique electronic

properties and reactivity. The bromine and fluorine atoms, along with the nitro and carboxylic acid groups, are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring.

Caption: Molecular structure of **2-Bromo-6-fluoro-3-nitrobenzoic acid**.

The collective electron-withdrawing nature of the substituents renders the aromatic ring electron-deficient, which is a critical factor in its reactivity profile, particularly towards nucleophilic aromatic substitution (S<sub>N</sub>Ar).

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	<b>2-Bromo-6-fluoro-3-nitrobenzoic acid</b>	
CAS Number	1036388-81-4	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrFNO <sub>4</sub>	
Molecular Weight	264.01 g/mol	

| Appearance | Expected to be a light yellow crystalline solid | |

## Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific isomer are not widely published, a robust spectroscopic profile can be predicted based on the known effects of its constituent functional groups. This predictive analysis is crucial for the real-time characterization and quality control during synthesis.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The spectrum is expected to show two signals corresponding to the two protons on the aromatic ring.

- The proton at C5 (meta to -NO<sub>2</sub> and ortho to -F) would likely appear as a doublet of doublets downfield, influenced by coupling to the C4 proton and the fluorine atom.
- The proton at C4 (meta to -Br and -COOH) would appear as a doublet, coupled to the C5 proton. The strong deshielding environment suggests these peaks would be in the range of 7.5-8.5 ppm.
- <sup>13</sup>C NMR: The proton-decoupled spectrum should display seven distinct signals.
  - One signal in the 165-170 ppm region, characteristic of the carboxylic acid carbon.
  - Six signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the electronegative halogens (C2-Br and C6-F) and the nitro group (C3-NO<sub>2</sub>) are expected to be significantly shifted.

**2.2 Fourier-Transform Infrared (FTIR) Spectroscopy** The FTIR spectrum provides a definitive fingerprint for the functional groups present. Key absorption bands are predicted as follows, based on data from analogous compounds.[\[3\]](#)

- O-H Stretch: A broad band in the range of 2500-3300 cm<sup>-1</sup>, characteristic of the carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp peak around 1700-1725 cm<sup>-1</sup> from the carbonyl group.
- N-O Asymmetric & Symmetric Stretch: Two distinct, strong absorptions around 1520-1560 cm<sup>-1</sup> (asymmetric) and 1340-1380 cm<sup>-1</sup> (symmetric), confirming the presence of the nitro group.[\[3\]](#)
- C-Br Stretch: A peak in the fingerprint region, typically 550-650 cm<sup>-1</sup>.
- C-F Stretch: A strong absorption in the 1000-1300 cm<sup>-1</sup> region.

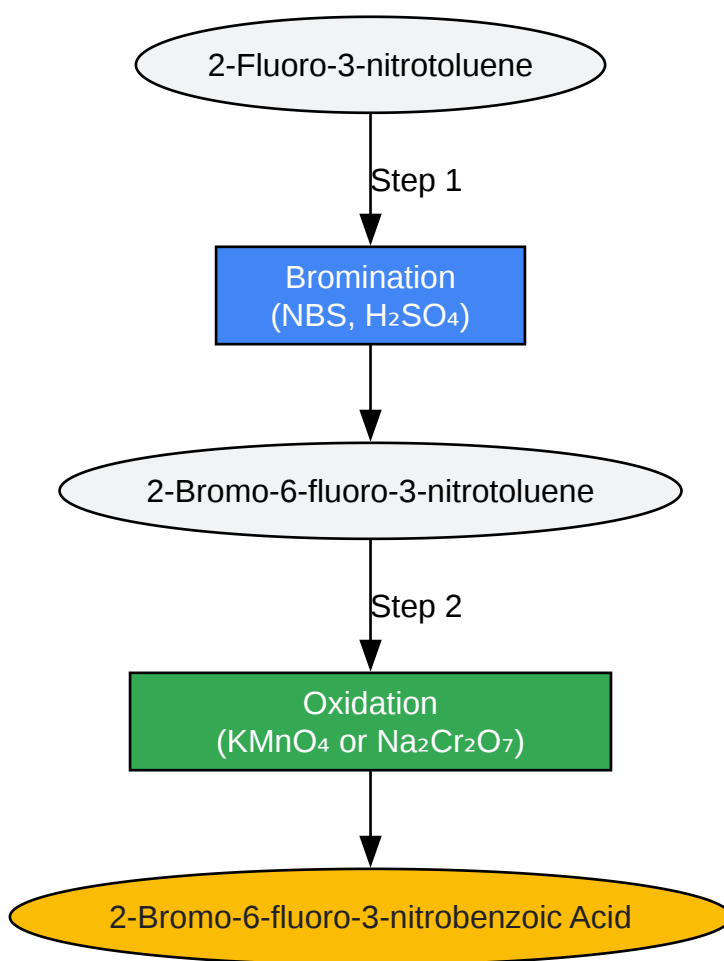
**2.3 Mass Spectrometry (MS)** Mass spectrometry would confirm the molecular weight and elemental composition.

- The molecular ion peak (M<sup>+</sup>) would be observed at m/z 263 and 265, with a characteristic ~1:1 intensity ratio due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes. This isotopic signature is a crucial validation point.

## Synthesis and Mechanism: A Proposed Route

A validated, published protocol for the synthesis of this specific isomer is not readily available. However, based on established organohalogen and nitration chemistry, and drawing from patented syntheses of closely related molecules like 2-bromo-6-fluorobenzoic acid[4], a logical and efficient synthetic route can be proposed.

The proposed pathway begins with 2-fluoro-3-nitrotoluene, proceeding through bromination followed by oxidation of the methyl group. This sequence is strategic; performing bromination before oxidation prevents potential side reactions with the more activating carboxylate group.



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Caption: Proposed synthetic workflow for **2-Bromo-6-fluoro-3-nitrobenzoic acid**.

## Experimental Protocol (Proposed)

### Step 1: Synthesis of 2-Bromo-6-fluoro-3-nitrotoluene

- **Reaction Setup:** To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-fluoro-3-nitrotoluene (1.0 eq) portion-wise while maintaining the internal temperature.
- **Bromination:** Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 1 hour, ensuring the temperature does not exceed 10 °C. The use of NBS in strong acid provides an electrophilic bromine source ( $\text{Br}^+$ ).
- **Reaction Monitoring:** Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

### Step 2: Synthesis of **2-Bromo-6-fluoro-3-nitrobenzoic Acid**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend the 2-Bromo-6-fluoro-3-nitrotoluene (1.0 eq) from Step 1 in a mixture of water and a suitable co-solvent like pyridine or isopropanol.<sup>[5]</sup>
- **Oxidation:** Add a strong oxidizing agent, such as potassium permanganate ( $\text{KMnO}_4$ ) or sodium dichromate ( $\text{Na}_2\text{Cr}_2\text{O}_7$ ) (approx. 3-4 eq), portion-wise. The reaction is highly exothermic and may require initial cooling.
- **Reflux:** Heat the mixture to reflux (80-100 °C) and maintain for 6-12 hours until the starting material is consumed (monitored by TLC).
- **Work-up:** Cool the reaction mixture to room temperature. If using  $\text{KMnO}_4$ , quench the excess oxidant with sodium bisulfite until the purple color disappears and filter off the manganese dioxide precipitate.

- Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~1-2. The desired carboxylic acid will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol) will yield the final, purified product.

## Reactivity and Applications in Drug Development

The true value of **2-Bromo-6-fluoro-3-nitrobenzoic acid** lies in its capacity as a versatile scaffold. Each functional group serves as a reactive handle for subsequent, selective chemical transformations.

- Carboxylic Acid (-COOH): This group is readily converted into esters, amides, or acid chlorides, providing a primary point for coupling with other molecules, such as amines in peptide-like bond formation.
- Nitro Group (-NO<sub>2</sub>): The nitro group can be selectively reduced to an amine (-NH<sub>2</sub>) using reagents like tin(II) chloride or catalytic hydrogenation. This newly formed aniline is a powerful nucleophile and a key precursor for building heterocyclic rings or for further functionalization.
- Bromo Group (-Br): The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon or carbon-nitrogen bonds.
- Fluoro Group (-F): The fluorine atom is generally less reactive in cross-coupling but can participate in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, particularly given the activation provided by the ortho-nitro group.

## Application in the Synthesis of PARP Inhibitors

A significant application of structurally similar bromo-nitrobenzoic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics effective in tumors with DNA repair deficiencies (e.g., BRCA1/2 mutations). These drugs often contain a substituted benzamide core, for which this molecule is an ideal starting material.

The synthesis of a PARP inhibitor scaffold could utilize **2-Bromo-6-fluoro-3-nitrobenzoic acid** as follows:

- **Amidation:** The carboxylic acid is coupled with a desired amine partner to form a substituted benzamide.
- **Nitro Reduction:** The nitro group is reduced to an amine.
- **Cyclization/Coupling:** The resulting ortho-amino-bromo-benzamide intermediate can undergo intramolecular cyclization or a subsequent cross-coupling reaction at the bromine site to build the final complex heterocyclic system characteristic of many PARP inhibitors.

## Conclusion

**2-Bromo-6-fluoro-3-nitrobenzoic acid** is a high-value synthetic intermediate whose molecular structure is optimized for sequential, regioselective functionalization. While detailed experimental data for this specific compound is sparse in peer-reviewed literature, its properties and reactivity can be confidently predicted from well-established chemical principles and data from close analogs. The proposed synthetic route offers a logical and robust pathway for its preparation. Its inherent chemical versatility makes it a powerful tool for medicinal chemists, particularly in the construction of complex heterocyclic systems such as those found in modern targeted cancer therapies. This guide provides the foundational knowledge required for researchers to confidently incorporate this potent building block into their synthetic and drug discovery programs.

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